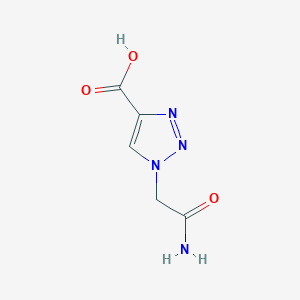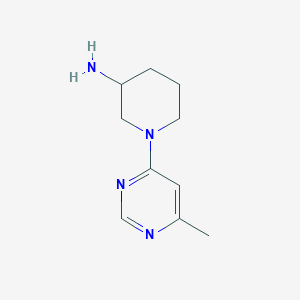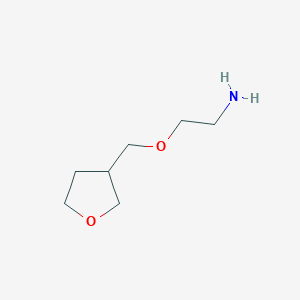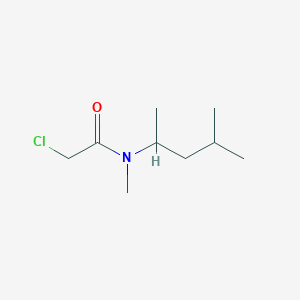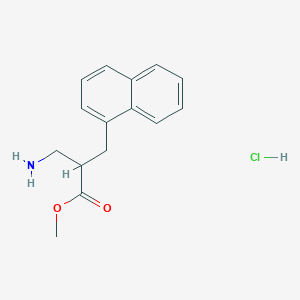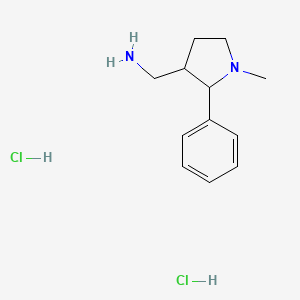![molecular formula C11H20N4 B1422972 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1334146-93-8](/img/structure/B1422972.png)
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Overview
Description
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a chemical compound with the molecular formula C11H20N4 . It is a member of the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine consists of a piperazine ring substituted with an ethyl group and a 1H-pyrazol-1-yl ethyl group . The InChI code for this compound is 1S/C11H20N4/c1-2-11-10-14 (7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3 .Physical And Chemical Properties Analysis
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a liquid at room temperature . It has a molecular weight of 208.31 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Pharmacological Activity
The compound 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine and its derivatives have been used in the synthesis of various pharmacologically active compounds. For example, a highly soluble σ1 receptor antagonist, suitable for pain management, was developed through a five-step synthesis, involving a series of pyrazoles that include a similar structural framework (Díaz et al., 2020).
Antimicrobial and Antifungal Properties
Certain derivatives of 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine have been synthesized and showed promising results in in vitro antimicrobial studies. For instance, a novel set of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives exhibited excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biofilm and Enzyme Inhibition
Bis(pyrazole-benzofuran) hybrids possessing the piperazine linker have shown significant antibacterial efficacies, biofilm inhibition activities, and inhibitory activities against the MurB enzyme. These activities were especially notable in various bacterial strains and cell lines, making them valuable in addressing bacterial resistance (Mekky & Sanad, 2020).
Antitubercular and DNA GyrB Inhibition
Derivatives of the compound have been designed and tested for their inhibitory action against Mycobacterium tuberculosis DNA GyrB, showing promise as potential antitubercular agents. The orientation and ligand-protein interactions of these molecules with DNA gyrase B subunit were also investigated, providing valuable insights into their mechanism of action (Reddy et al., 2014).
Anticancer Evaluation
Piperazine derivatives, including those related to 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine, have been studied for their anticancer activity. A series of polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant anticancer activity against a range of cancer cell lines, highlighting their potential in cancer treatment (Turov, 2020).
Safety And Hazards
The safety information for 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine indicates that it may be harmful if swallowed, in contact with skin, if inhaled, or if it gets in the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
The future directions for research on 3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
properties
IUPAC Name |
3-ethyl-1-(2-pyrazol-1-ylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-2-11-10-14(7-5-12-11)8-9-15-6-3-4-13-15/h3-4,6,11-12H,2,5,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAZXZSOLFWVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)CCN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-[2-(1H-pyrazol-1-yl)ethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



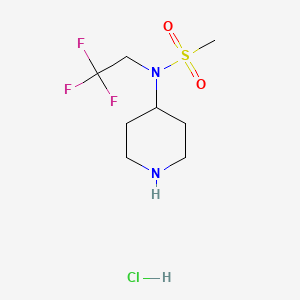
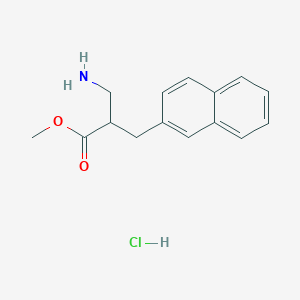
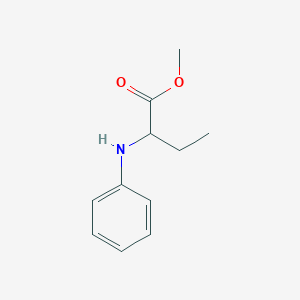

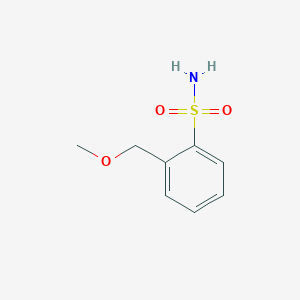
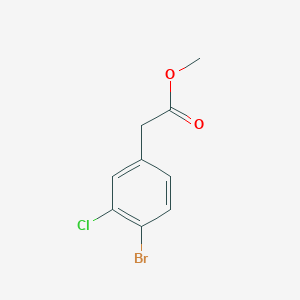
![2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide](/img/structure/B1422902.png)
![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)
